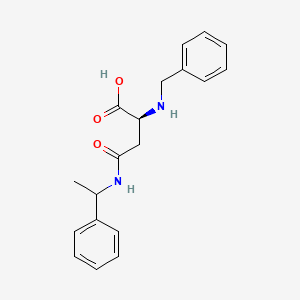
L-Asparagine, N-(1-phenylethyl)-N2-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Asparagine, N-(1-phenylethyl)-N2-(phenylmethyl)- is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of glycoproteins and other proteins
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine, N-(1-phenylethyl)-N2-(phenylmethyl)- typically involves the protection of the amino groups of L-asparagine followed by selective alkylation. One common method includes the use of trityl chloride to protect the amino group, followed by alkylation with benzyl bromide and phenylethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
L-Asparagine, N-(1-phenylethyl)-N2-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The phenylmethyl and phenylethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents used.
Substitution: The phenylmethyl and phenylethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Azides, thiols, and other substituted derivatives.
科学的研究の応用
L-Asparagine, N-(1-phenylethyl)-N2-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of L-Asparagine, N-(1-phenylethyl)-N2-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The phenylethyl and phenylmethyl groups can enhance the compound’s ability to interact with hydrophobic regions of proteins and enzymes, potentially altering their activity. This can lead to changes in cellular processes such as signal transduction, protein folding, and metabolic pathways.
類似化合物との比較
Similar Compounds
L-Asparagine: The parent compound, lacking the phenylethyl and phenylmethyl groups.
N-Benzyl-L-asparagine: Similar structure but with only a benzyl group attached.
N-Phenylethyl-L-asparagine: Similar structure but with only a phenylethyl group attached.
Uniqueness
L-Asparagine, N-(1-phenylethyl)-N2-(phenylmethyl)- is unique due to the presence of both phenylethyl and phenylmethyl groups, which can significantly alter its chemical properties and potential applications compared to its analogs. These modifications can enhance its hydrophobic interactions, making it more suitable for specific applications in drug development and protein engineering.
特性
CAS番号 |
1095270-79-3 |
|---|---|
分子式 |
C19H22N2O3 |
分子量 |
326.4 g/mol |
IUPAC名 |
(2S)-2-(benzylamino)-4-oxo-4-(1-phenylethylamino)butanoic acid |
InChI |
InChI=1S/C19H22N2O3/c1-14(16-10-6-3-7-11-16)21-18(22)12-17(19(23)24)20-13-15-8-4-2-5-9-15/h2-11,14,17,20H,12-13H2,1H3,(H,21,22)(H,23,24)/t14?,17-/m0/s1 |
InChIキー |
ZMRUEYSKKFBKRE-JRZJBTRGSA-N |
異性体SMILES |
CC(C1=CC=CC=C1)NC(=O)C[C@@H](C(=O)O)NCC2=CC=CC=C2 |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)CC(C(=O)O)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide](/img/structure/B12143375.png)
![1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12143385.png)
![2-(2-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12143386.png)
![1-(4-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B12143393.png)
![(2Z)-2-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12143394.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12143395.png)
![N-{3-[(2-fluorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B12143399.png)
![N-[4-oxo-5-(4-pyridylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]benzamide](/img/structure/B12143403.png)
![N-[(2Z)-4-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline](/img/structure/B12143411.png)
![4-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12143422.png)
![1-[2-(Diethylamino)ethyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-4-[(7-methoxybenz o[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12143435.png)
![2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12143437.png)
![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12143444.png)
![3-(4-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12143449.png)
